molecular formula C9H19NO B3210508 1-Amino-2-cyclohexylpropan-2-ol CAS No. 1071030-34-6

1-Amino-2-cyclohexylpropan-2-ol

Cat. No.: B3210508
CAS No.: 1071030-34-6
M. Wt: 157.25 g/mol
InChI Key: MIQIIGHQMPVULC-UHFFFAOYSA-N
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Description

1-Amino-2-cyclohexylpropan-2-ol is an organic compound with the molecular formula C9H19NO It is a cyclohexyl derivative of propanol, featuring an amino group and a hydroxyl group on the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-cyclohexylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with acetone, followed by the addition of ammonia. The reaction proceeds under controlled temperature and pressure conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexylpropanone in the presence of ammonia. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-cyclohexylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products Formed:

    Oxidation: Cyclohexylpropanone or cyclohexylpropanal.

    Reduction: 1-Amino-2-cyclohexylpropanamine.

    Substitution: 1-Halo-2-cyclohexylpropan-2-ol derivatives.

Scientific Research Applications

1-Amino-2-cyclohexylpropan-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-amino-2-cyclohexylpropan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Amino-2-cyclohexylpropan-1-ol: Similar structure but with the amino group on a different carbon.

    Cyclohexylpropanolamines: A class of compounds with similar cyclohexyl and propanol structures but varying functional groups.

Uniqueness: 1-Amino-2-cyclohexylpropan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-amino-2-cyclohexylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(11,7-10)8-5-3-2-4-6-8/h8,11H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQIIGHQMPVULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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